4-bromo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-bromo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that is part of a broader class of compounds known for their diverse biological activities and potential use in drug discovery. The compound features a pyrrolopyridine core structure with a bromine substituent, which is a common motif in pharmaceutical chemistry due to its utility in various chemical transformations and as a building block for more complex molecules.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions that can include regioselective bromination, cross-coupling reactions, and one-pot, multi-component approaches. For instance, the regioselective bromination of thieno[2,3-b]pyridine yields 4-bromothieno[2,3-b]pyridine with high selectivity and isolated yield, demonstrating the potential of such brominated compounds in drug discovery . Additionally, novel 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines have been synthesized via a three-component reaction involving N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds, highlighting the versatility of these heterocycles .
Molecular Structure Analysis
The molecular structure of related brominated heterocycles has been elucidated using techniques such as single-crystal X-ray diffraction, NMR, and MS analyses. For example, the crystal structure of a 4-bromobenzylthio-substituted pyridine derivative was determined, revealing a triclinic space group and specific bond lengths and angles . Such detailed structural information is crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
Brominated heterocycles like 4-bromo-1H-pyrrolo[2,3-b]pyridine are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including cross-coupling to form arylated derivatives, which are valuable in medicinal chemistry. The presence of the bromine atom makes these compounds suitable for further functionalization through nucleophilic substitution or palladium-catalyzed coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. The introduction of a bromine atom can significantly affect the compound's boiling point, melting point, solubility, and stability. These properties are essential for the practical application of these compounds in synthesis and drug development. The crystal packing of these compounds can also exhibit intermolecular interactions such as hydrogen bonding and π-π interactions, which can further influence their properties and reactivity .
Scientific Research Applications
Synthesis of Natural Alkaloids
The compound 4-bromo-1H-pyrrolo[2,3-b]pyridine plays a critical role in the synthesis of natural alkaloids. For instance, its derivative, 3-bromo-2-(bromomethyl)-4-methoxypyrrolo[2,3-b]pyridine, is used to synthesize the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivative, which is a key intermediate in the total synthesis of the natural alkaloid variolin B. This approach involves the installation of the pyrimidine moiety, hydrolysis, and decarboxylation to create the advanced intermediate for variolin B synthesis. Additionally, this compound has been used in the new total synthesis of variolin B by selective and sequential C-N, C-C, and C-O palladium-mediated functionalization (Baeza et al., 2010).
Fischer Cyclization in Heterocycle Synthesis
The 5-bromo-1H-pyrrolo[2,3-b]pyridine framework, a variant of 4-bromo-1H-pyrrolo[2,3-b]pyridine, is synthesized using Fischer indole cyclization in polyphosphoric acid. This method provides a pathway to construct the 5-bromo-7-azaindole scaffold with various substituents, demonstrating the versatility of 4-bromo-1H-pyrrolo[2,3-b]pyridine in synthesizing complex heterocycles (Alekseyev et al., 2015).
Study of Rearrangement and Derivatives
Research on 4-bromo-1H-pyrrolo[2,3-b]pyridine derivatives shows their potential in various rearrangements and syntheses. For example, studies on 4,5,6,7-tetrahydro-4-hydroxyiminoisoxazolo[2,3-a]pyridinium salts and their rearrangement into derivatives of pyrrolo[3,2-b]pyridin-2-one provide insights into the compound's versatility in organic synthesis and rearrangement mechanisms (Jones & Phipps, 1974).
Building Blocks in Drug Discovery
The regioselective bromination of thieno[2,3-b]pyridine, leading to 4-bromothieno[2,3-b]pyridine, demonstrates the application of 4-bromo-1H-pyrrolo[2,3-b]pyridine in drug discovery. The resulting compound serves as a valuable building block for further synthesis and development in medicinal chemistry (Lucas et al., 2015).
properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZHTYOQWQEBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624173 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
348640-06-2 | |
Record name | 4-Bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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